

Application Notes and Protocols for the Pixelgen™ Proximity Network Assay (PNA)

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Introduction

The Pixelgen™ Proximity Network Assay (PNA) is a cutting-edge technology for studying the spatial organization of cell surface proteins at the single-cell level. By creating a network of protein-protein proximities, the PNA provides unprecedented insights into cellular signaling, immune responses, and the mechanisms of drug action. This document provides detailed application notes and protocols for performing the PNA, with a focus on data quality assessment and interpretation, including an approach to evaluating the signal-to-noise ratio.

Principle of the Proximity Network Assay

The Proximity Network Assay (PNA) is a method for generating a spatial map of proteins on the surface of individual cells.[1][2] The core principle involves the use of DNA-barcoded antibodies that bind to specific cell surface proteins.[2] A key step is the generation of a Rolling Circle Amplification (RCA) product from each barcoded antibody, creating multiple copies of a unique molecular identifier (UMI).[1] Subsequently, linker oligonucleotides connect neighboring RCA products, effectively creating a network of proximally located proteins.[2] This network of linked DNA molecules is then sequenced using Next-Generation Sequencing (NGS).[2] The sequencing data is processed using the Pixelator™ software to reconstruct the spatial protein networks for each cell, providing information on protein abundance, clustering, and co-localization.[1]

Calculating Signal-to-Noise Ratio: A Practical Approach Using Quality Control Metrics

While a single, universal formula for the signal-to-noise ratio (SNR) is not standard for the Proximity Network Assay, the quality and reliability of the signal are assessed through a comprehensive set of Quality Control (QC) metrics generated by the Pixelator™ software.^[3] The QC report provides a detailed summary of the experimental run and is crucial for identifying potential issues and ensuring the validity of the results.^[3] A strong "signal" in a PNA experiment corresponds to a high number of specific and high-quality reads that accurately represent the protein proximities on the cell surface, while "noise" can originate from various sources, including non-specific antibody binding, sequencing errors, and PCR artifacts.

Here's how to interpret key QC metrics to assess the signal-to-noise characteristics of your PNA data:

- **Number of Cells:** This metric indicates the number of cells successfully identified and analyzed by the Pixelator software. A low cell count might suggest issues with sample preparation or cell viability.^[3]
- **Average Filtered Reads per Cell:** This represents the average number of high-quality sequencing reads per cell that passed the initial filtering steps. A higher number generally indicates a stronger signal.^[3]
- **Average Antibody Molecules per Cell:** This metric provides an estimate of the average number of unique antibody molecules detected per cell. It serves as a proxy for the overall protein abundance detected in the assay.^[3]
- **Sequencing Quality Metrics:** The QC report includes standard sequencing quality scores (e.g., Phred scores). High-quality sequencing is essential for accurate barcode identification and network reconstruction.^[3]

By carefully examining these and other metrics in the QC report, researchers can gain a comprehensive understanding of the data quality and the reliability of the generated protein proximity networks. A successful experiment will exhibit a high number of identified cells, a high number of filtered reads and antibody molecules per cell, and excellent sequencing quality.

Experimental Protocols

The following is a generalized protocol for the Pixelgen™ Proximity Network Assay. For specific details, always refer to the latest version of the protocol provided with the Pixelgen Proxiome™ Kit.

Materials:

- Pixelgen Proxiome™ Kit (including DNA-barcoded antibodies, reagents for RCA, and ligation)
- Cells in suspension (e.g., PBMCs, cultured cell lines)
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for cell fixation
- Standard laboratory equipment for cell culture, centrifugation, and molecular biology.
- Next-Generation Sequencing platform (e.g., Illumina)

Experimental Workflow:

The PNA workflow can be broadly divided into the following stages:

- Cell Preparation and Fixation:
 - Harvest cells and wash them in PBS.
 - Fix the cells with an appropriate concentration of PFA to preserve the cell surface proteome.[\[2\]](#)
 - Quench the fixation reaction and wash the cells.
- Antibody Incubation:
 - Resuspend the fixed cells in the antibody incubation buffer provided in the kit.
 - Add the pool of DNA-barcoded antibodies to the cell suspension.[\[2\]](#)

- Incubate to allow the antibodies to bind to their target proteins on the cell surface.
- Wash the cells to remove unbound antibodies.
- Rolling Circle Amplification (RCA):
 - Add the padlock probes and other RCA reagents to the cell suspension.[\[2\]](#)
 - Perform the RCA reaction to generate amplified DNA products (RCPs) from each bound antibody.[\[2\]](#)
- Proximity Network Linking:
 - Introduce the linker oligonucleotides and ligation reagents to the reaction.[\[2\]](#)
 - The linkers will hybridize to and ligate between adjacent RCPs, creating a network of linked DNA molecules.[\[2\]](#)
- Library Preparation and Sequencing:
 - Prepare the DNA library for sequencing according to the kit's instructions. This typically involves PCR amplification to add sequencing adapters.
 - Sequence the library on a compatible NGS platform.[\[2\]](#)

Data Analysis Workflow:

The raw sequencing data (FASTQ files) is processed using the Pixelator™ software.[\[1\]](#) The key steps in the data analysis pipeline are:

- Amplicon Filtering: Reads are filtered based on quality scores and expected sequence motifs.[\[1\]](#)
- Demultiplexing: Barcode sequences are decoded to identify the corresponding proteins.[\[1\]](#)
- Collapse: Duplicate reads and sequencing errors are corrected.[\[1\]](#)
- Graph Construction: A spatial graph is constructed for each cell, representing the protein proximity network.[\[1\]](#)

- Analysis: Various metrics, including protein abundance, clustering, and co-localization scores, are calculated.[\[1\]](#)
- Layout: 3D coordinates are computed for visualizing the protein networks of each cell.[\[1\]](#)

Data Presentation

Quantitative data from the Pixelgen™ PNA should be summarized in a clear and structured manner to facilitate comparison and interpretation. The following tables provide templates for presenting key data points.

Table 1: Summary of Sequencing and Data Processing Quality Control

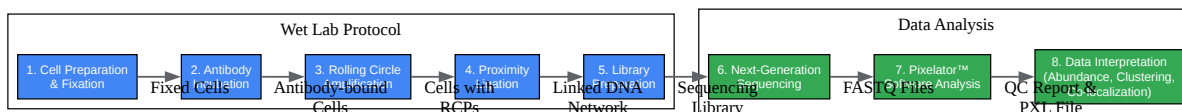
Sample ID	Total Reads	% Reads Passing Filter	Number of Cells Identified	Average Reads per Cell	Average Antibody Molecules per Cell
Control_1	15,000,000	92%	1,200	10,500	8,500
Treated_1	16,500,000	91%	1,150	12,000	9,800
Control_2	14,800,000	93%	1,250	10,200	8,300
Treated_2	17,200,000	90%	1,100	12,500	10,100

Table 2: Protein Abundance and Spatial Organization Metrics (Example Data)

Protein	Average Abundance (Control)	Average Abundance (Treated)	Fold Change	Average Clustering Score (Control)	Average Clustering Score (Treated)	p-value (Clustering)
CD3	5,200	5,350	1.03	0.65	0.68	0.045
CD4	4,800	2,400	0.50	0.58	0.32	<0.001
CD8	3,500	7,100	2.03	0.45	0.82	<0.001
PD-1	1,200	3,600	3.00	0.21	0.75	<0.001

Mandatory Visualizations

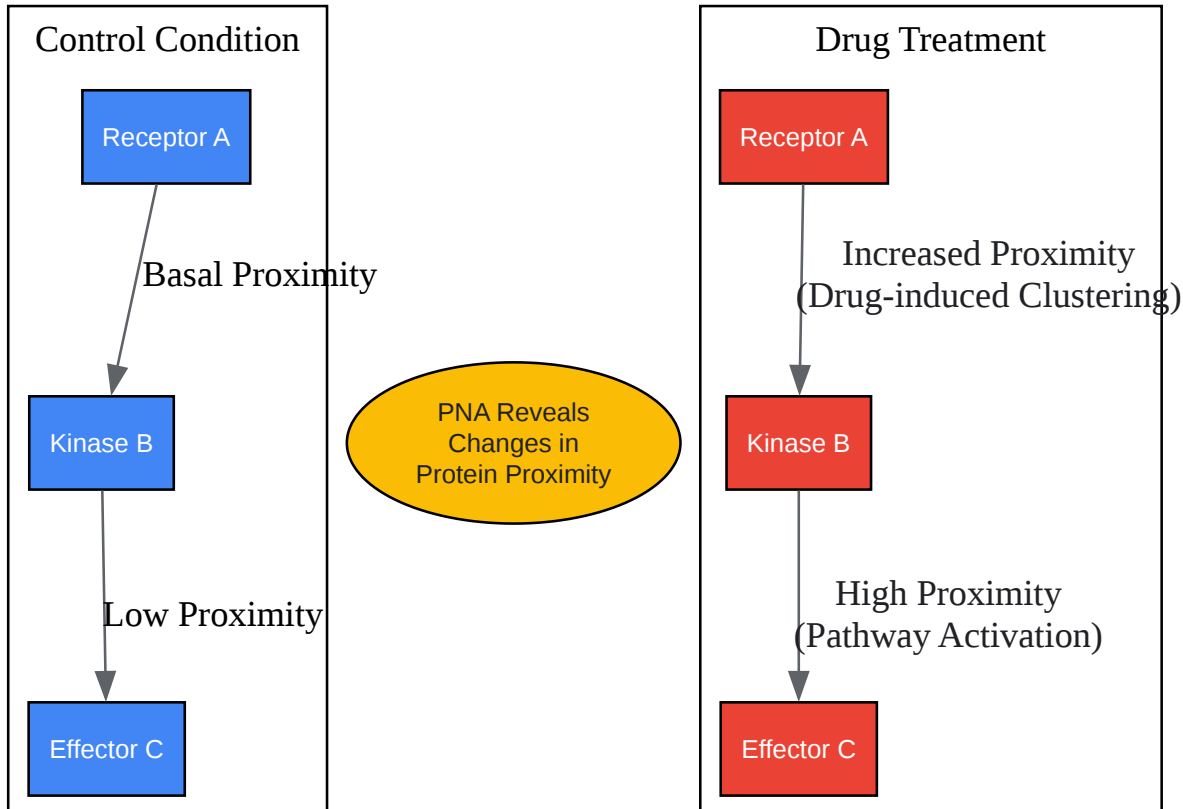
Diagram 1: Pixelgen™ Proximity Network Assay (PNA) Workflow



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Caption: Overview of the Pixelgen™ Proximity Network Assay workflow.

Diagram 2: Signaling Pathway Analysis using PNA



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Caption: Conceptual diagram of how PNA can elucidate drug-induced changes in a signaling pathway.

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References

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